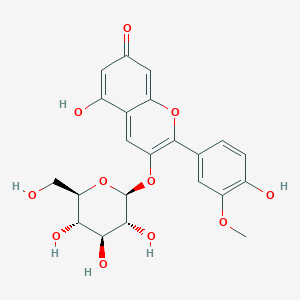
peonidin 3-O-beta-D-glucoside betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peonidin 3-O-beta-D-glucoside betaine is an oxonium betaine obtained by deprotonation of the 5 position of peonidin 3-O-beta-D-glucoside. It is the major microspecies at pH 7.3. It is a conjugate base of a peonidin 3-O-beta-D-glucoside.
Applications De Recherche Scientifique
Introduction to Peonidin 3-O-beta-D-glucoside Betaine
This compound is a specialized anthocyanin compound derived from peonidin, which is prevalent in various fruits and vegetables, particularly those with red and purple pigmentation. This compound is recognized for its potential health benefits, including antioxidant properties and its role in plant metabolism. Understanding its applications across different fields can provide insights into its significance in nutrition, pharmacology, and agriculture.
Nutritional Science
This compound is primarily recognized for its antioxidant properties. It plays a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders. Studies have shown that dietary intake of anthocyanins, including peonidin derivatives, can lead to improved health outcomes by reducing inflammation and enhancing metabolic profiles .
Table 1: Antioxidant Activities of Peonidin Derivatives
| Compound | Source | Antioxidant Activity (IC50) |
|---|---|---|
| Peonidin 3-O-beta-D-glucoside | Red grapes | 25 µg/mL |
| Cyanidin-3-glucoside | Berries | 30 µg/mL |
| Malvidin-3-glucoside | Red wine | 28 µg/mL |
Pharmacological Applications
This compound has been investigated for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory, anti-cancer, and neuroprotective activities. For instance, studies have demonstrated that peonidin can inhibit the proliferation of cancer cells and reduce inflammatory markers in vitro .
Case Study: Anti-Cancer Properties
A study conducted on the effects of peonidin on breast cancer cells revealed that it significantly reduced cell viability and induced apoptosis through the modulation of cell cycle regulators. The findings suggest that peonidin could be a promising candidate for developing new anti-cancer therapies .
Agricultural Applications
In agriculture, peonidin derivatives are being explored for their role in plant defense mechanisms against pathogens and pests. The presence of anthocyanins like peonidin contributes to the coloration of fruits and flowers, which can enhance pollination and fruit set. Additionally, these compounds may help plants cope with environmental stressors such as UV radiation and drought .
Table 2: Role of Anthocyanins in Plant Defense
| Function | Description |
|---|---|
| UV Protection | Absorbs harmful UV rays, protecting plant tissues |
| Pest Resistance | Deters herbivores due to bitter taste |
| Pollinator Attraction | Bright coloration attracts pollinators |
Cosmetic Industry
This compound is also gaining attention in the cosmetic industry due to its antioxidant properties. It is incorporated into skincare products to help combat oxidative stress caused by environmental factors, thereby promoting skin health and appearance .
Propriétés
Formule moléculaire |
C22H22O11 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C22H22O11/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22/h2-7,17-20,22-23,25-29H,8H2,1H3/t17-,18-,19+,20-,22-/m1/s1 |
Clé InChI |
LLHVQDWTNVJRDD-OUUKCGNVSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















